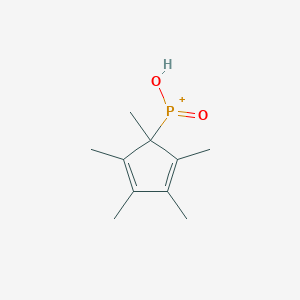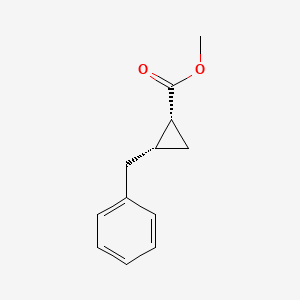
Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a benzyl group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of transition metal catalysts such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to alcohols using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzylcyclopropane carboxylic acid.
Reduction: Benzylcyclopropane methanol.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate
- Methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate
- Methyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
Comparison: Methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other similar compounds. The benzyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
88308-16-1 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
methyl (1R,2R)-2-benzylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-10(11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m0/s1 |
Clé InChI |
ZPBLLJGHROHQLV-WDEREUQCSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@@H]1CC2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1CC1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
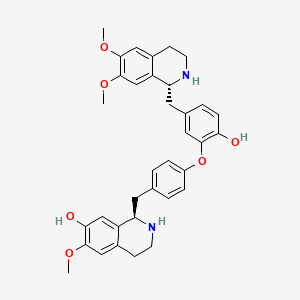
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
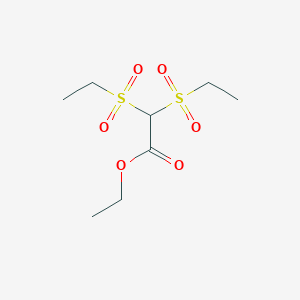
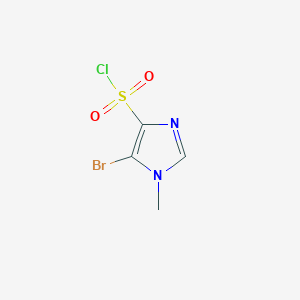
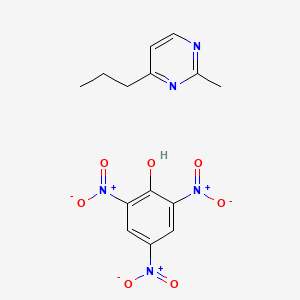
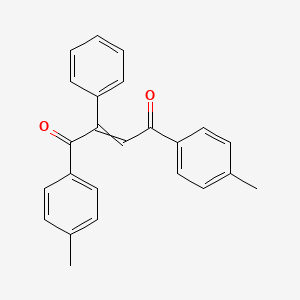
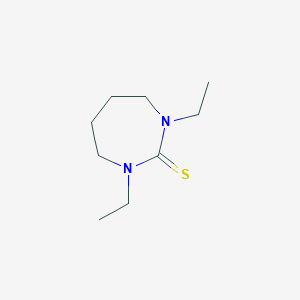
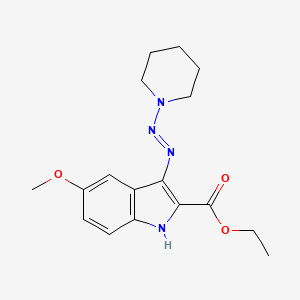

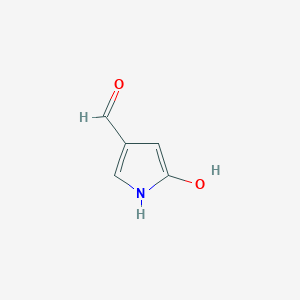
![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)
